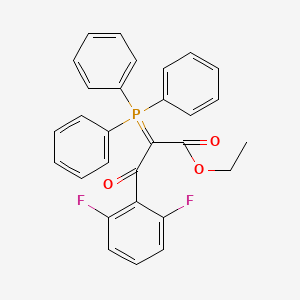
Z-L-Lysine benzyl ester 4-toluenesulfonate salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-L-Lysine benzyl ester 4-toluenesulfonate salt is a chemical compound with the molecular formula C28H34N2O7S and a molecular weight of 542.64 g/mol . It is also known by its systematic name, benzyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate 4-methylbenzenesulfonic acid . This compound is commonly used in peptide synthesis and other biochemical applications due to its unique properties.
准备方法
The synthesis of Z-L-Lysine benzyl ester 4-toluenesulfonate salt typically involves the protection of the lysine amino group with a benzyloxycarbonyl (Z) group and the esterification of the carboxyl group with benzyl alcohol. The resulting compound is then reacted with 4-toluenesulfonic acid to form the final salt . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
化学反应分析
Z-L-Lysine benzyl ester 4-toluenesulfonate salt undergoes various chemical reactions, including:
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield lysine and benzyl alcohol.
Reduction: The compound can be reduced using hydrogenation catalysts to remove the benzyloxycarbonyl protecting group.
Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles.
Common reagents used in these reactions include acids, bases, hydrogenation catalysts, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Z-L-Lysine benzyl ester 4-toluenesulfonate salt has several applications in scientific research:
Peptide Synthesis: It is widely used as a protected lysine derivative in the synthesis of peptides and proteins.
Bioconjugation: The compound can be used to modify biomolecules for various biochemical assays and studies.
Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: The compound is used in the development of novel materials with specific properties.
作用机制
The mechanism of action of Z-L-Lysine benzyl ester 4-toluenesulfonate salt primarily involves its role as a protected lysine derivative. The benzyloxycarbonyl group protects the amino group of lysine, preventing unwanted side reactions during peptide synthesis . The ester group can be selectively hydrolyzed to release the free lysine residue at the desired stage of the synthesis .
相似化合物的比较
Z-L-Lysine benzyl ester 4-toluenesulfonate salt can be compared with other protected lysine derivatives such as:
Nα-Benzyloxycarbonyl-L-lysine: Similar in structure but lacks the ester and sulfonate groups.
Nα-Fmoc-L-lysine: Uses a different protecting group (fluorenylmethyloxycarbonyl) and is commonly used in solid-phase peptide synthesis.
Nα-Boc-L-lysine: Uses a tert-butyloxycarbonyl protecting group and is also used in peptide synthesis.
The uniqueness of this compound lies in its combination of protecting groups, which provide specific reactivity and stability advantages in certain synthetic applications .
属性
IUPAC Name |
benzyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4.C7H8O3S/c22-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)23-21(25)27-16-18-11-5-2-6-12-18;1-6-2-4-7(5-3-6)11(8,9)10/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);2-5H,1H3,(H,8,9,10)/t19-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERBHXHGFSEBTK-FYZYNONXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CCCCN)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[(2-Methoxyethylamino)methyl]phenyl] methanesulfonate;hydrochloride](/img/structure/B8228182.png)








![4-Chloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B8228222.png)

![tert-Butyl 5,6-dioxo-5,6-dihydro-4H-thieno[3,2-b]pyrrole-4-carboxylate](/img/structure/B8228244.png)

